Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate
CAS No.: 16689-34-2
Cat. No.: VC20893330
Molecular Formula: C8H16N2O2
Molecular Weight: 172.22 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 16689-34-2 |
|---|---|
| Molecular Formula | C8H16N2O2 |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | tert-butyl N-(propan-2-ylideneamino)carbamate |
| Standard InChI | InChI=1S/C8H16N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h1-5H3,(H,10,11) |
| Standard InChI Key | XCMYPTLLFDFJAE-UHFFFAOYSA-N |
| SMILES | CC(=NNC(=O)OC(C)(C)C)C |
| Canonical SMILES | CC(=NNC(=O)OC(C)(C)C)C |
Introduction
Chemical Properties and Structure
Tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, also known as tert-butyl N-(propan-2-ylideneamino)carbamate, possesses a well-defined chemical structure with the molecular formula C8H16N2O2. The compound has a molecular weight of approximately 172.22 g/mol, positioning it as a medium-sized organic molecule with good handling characteristics in laboratory settings. The structure features a tert-butyl protecting group attached to a carbamate functionality, which is further connected to a hydrazine moiety with a propan-2-ylidene substituent. This particular arrangement confers both stability and selective reactivity to the molecule.
The compound is characterized by its appearance as a solid at room temperature, with specific storage requirements to maintain its integrity. For optimal preservation, it should be kept sealed in dry conditions at temperatures between 2-8°C, which helps prevent degradation through hydrolysis or oxidation processes . The standard purity for commercial preparations is typically around 95%, which is sufficient for most research and synthetic applications.
| Property | Value |
|---|---|
| CAS Number | 16689-34-2 |
| Molecular Formula | C8H16N2O2 |
| Molecular Weight | 172.22 g/mol |
| IUPAC Name | tert-butyl N-(propan-2-ylideneamino)carbamate |
| Alternative IUPAC Name | tert-butyl 2-(1-methylethylidene)hydrazinecarboxylate |
| Physical Form | Solid |
| Storage Conditions | Sealed in dry, 2-8°C |
| Standard Purity | 95% |
| InChI Code | 1S/C8H16N2O2/c1-6(2)9-10-7(11)12-8(3,4)5/h9H,1H2,2-5H3,(H,10,11) |
Synthesis Methods
The synthesis of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate typically follows well-established protocols in organic chemistry. The most common synthetic route involves the reaction of tert-butyl hydrazinecarboxylate with acetone under controlled conditions. This condensation reaction generally proceeds smoothly in solvents such as tetrahydrofuran (THF), often requiring catalytic amounts of p-toluenesulfonic acid to facilitate the formation of the imine linkage.
The reaction mechanism involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon of acetone, followed by dehydration to form the carbon-nitrogen double bond. The presence of an acid catalyst accelerates this process by activating the carbonyl group toward nucleophilic attack and facilitating the subsequent dehydration step. The reaction conditions typically involve moderate temperatures and inert atmosphere to prevent side reactions and oxidation of the hydrazine moiety.
In industrial settings, the production of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate employs large-scale batch reactors where reactants are combined under optimized conditions to maximize yield and purity. The industrial process may include several additional steps such as solvent extraction, purification through recrystallization, and drying to obtain the final product in solid form with high purity. Quality control measures typically include spectroscopic analysis (NMR, IR, MS) and chromatographic techniques to ensure consistency and purity of the final product.
Applications in Research
Applications in Chemistry
In the field of organic chemistry, tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate serves as a versatile synthetic intermediate for the construction of more complex molecular architectures. Its utility stems from the differential reactivity of its functional groups, which can be selectively modified under appropriate conditions. The hydrazine moiety provides a nucleophilic center that can participate in various transformations, including alkylations, acylations, and cycloaddition reactions.
The compound is particularly valuable in the synthesis of nitrogen-containing heterocycles, which are prevalent structural motifs in many natural products and pharmaceutically active compounds. By exploiting the nucleophilicity of the hydrazine group and the electrophilicity of appropriately functionalized partners, chemists can construct diverse heterocyclic frameworks in a controlled manner. Additionally, the tert-butyloxycarbonyl (Boc) protecting group offers orthogonal protection strategies, allowing for selective deprotection and further functionalization at later stages of a synthetic sequence.
Applications in Biology
In biological research, tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate finds applications in studying enzyme mechanisms and as a reagent in biochemical assays. The compound's ability to interact with biological targets effectively makes it useful for probing protein function and structure. Its relatively small size and specific reactivity profile allow it to access binding sites that might be inaccessible to larger molecules.
Researchers have employed derivatives of this compound in chemical biology approaches to investigate enzyme catalysis, particularly in cases where nucleophilic residues play crucial roles in the catalytic mechanism. By designing appropriate analogs with reporting groups or affinity tags, scientists can gain insights into the spatial arrangement and reactivity of active sites in enzymes. Such studies contribute to our fundamental understanding of biological processes and can inform the development of enzyme inhibitors or modulators with potential therapeutic applications.
Applications in Medicine
The medicinal applications of tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate stem from its antioxidant properties and selective cytotoxic effects against certain cancer cell lines. These biological activities have spurred interest in developing derivatives as potential therapeutic agents. The compound's structural features allow for systematic modification to optimize biological activity and pharmacokinetic properties.
Research has shown that hydrazine derivatives, including those based on tert-butyl 2-(propan-2-ylidene)hydrazinecarboxylate, can exhibit promising activity against tuberculosis. Studies have demonstrated that certain structural modifications can enhance the anti-tubercular properties, providing a foundation for the development of novel treatments for this persistent global health challenge. The ability to fine-tune the molecular properties through chemical modification makes this compound a valuable scaffold for medicinal chemistry programs focused on infectious diseases and cancer.
| Application Field | Specific Uses | Benefits |
|---|---|---|
| Chemistry | Intermediate in complex molecule synthesis | Stable, selective reactivity |
| Building block for nitrogen heterocycles | Orthogonal protection strategies | |
| Biology | Enzyme mechanism studies | Effective interaction with biological targets |
| Biochemical assay reagent | Access to protein binding sites | |
| Medicine | Antioxidant research | Exhibits protective effects |
| Anti-cancer investigations | Selective cytotoxicity | |
| Anti-tubercular agent development | Activity against TB strains |
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